6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
Overview
Description
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a monocarboxylic derivative of pyridine . The molecular formula of this compound is C7H3ClF3NO2 .
Synthesis Analysis
The synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid consists of a pyridine ring with a carboxylic acid group at the 3-position, a trifluoromethyl group at the 5-position, and a chlorine atom at the 6-position .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : Various methods of synthesizing TFMP derivatives have been reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. FDA-Approved Drugs
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results : Most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .
3. Fungicides, Herbicides, and Insecticides
- Application : Trifluoromethylpyridines are used in the development of fungicides, herbicides, and insecticides .
- Methods : The specific methods of application or experimental procedures would depend on the specific product and its intended use .
- Results : The use of trifluoromethylpyridines in these products has met with significant success .
4. Synthesis of Metal-Organic Frameworks (MOFs)
- Application : 4-(Trifluoromethyl)pyridine, a derivative of trifluoromethylpyridine, is used in the synthesis of metal-organic frameworks (MOFs) .
- Methods : The synthesis of MOFs involves the reaction of metal ions with organic ligands to form one-, two-, or three-dimensional structures .
- Results : MOFs have unique properties such as high porosity, large surface area, and the ability to host guest molecules, making them useful in a variety of applications .
5. Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines and its derivatives are synthesized for use in various industries .
- Methods : Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
6. Development of Pesticides
- Application : Trifluoromethylpyridines and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
- Methods : The researchers guide the readers through the different synthetic methods for introducing trifluoromethylpyridine groups within the structures of other molecules .
- Results : The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .
properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJGXNMAMRWLQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679562 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
CAS RN |
1110782-41-6 | |
Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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